5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione
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Description
5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C28H18N4O5 and its molecular weight is 490.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds to 5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione has primarily focused on synthesis and structural characterization. For example, a study by Dubey et al. (2018) involved the synthesis of mesogenic Schiff-bases, which are related to the compound . These derivatives displayed liquid crystalline behavior with Nematic texture, and their thermal behavior and mesomorphic properties were extensively studied using techniques like FTIR, NMR, and DSC (Dubey et al., 2018).
Chemical Structure and Bioactivity
Another relevant study focused on the crystal structure and bioactivity of similar compounds. Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer’s disease. The study included geometric structure analysis and molecular modeling, indicating potential therapeutic applications (Andrade-Jorge et al., 2018).
Antioxidant Properties
Compounds similar to the subject chemical have been studied for their antioxidant properties. Dinis et al. (1994) investigated the action of phenolic compounds, including 5-aminosalicylate, as inhibitors of lipid peroxidation. Their study revealed significant radical scavenger activity and suggested potential antioxidant applications (Dinis et al., 1994).
Pharmaceutical Applications
In the pharmaceutical context, Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, indicating potential in antiepileptic activity. This study highlights the relevance of such compounds in drug discovery, particularly in the context of neurological disorders (Asadollahi et al., 2019).
Green Chemistry Synthesis
Moreover, Andrade-Jorge et al. (2017) developed a green synthesis technique for isoindolines/dioxoisoindolines. They evaluated the synthesized compounds for affinity with the human dopamine receptor D2, suggesting potential applications in treating Parkinson's disease (Andrade-Jorge et al., 2017).
Properties
IUPAC Name |
5-amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O5/c29-15-1-11-21-23(13-15)27(35)31(25(21)33)17-3-7-19(8-4-17)37-20-9-5-18(6-10-20)32-26(34)22-12-2-16(30)14-24(22)28(32)36/h1-14H,29-30H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNCBZZBJSLJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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